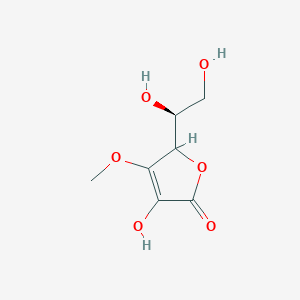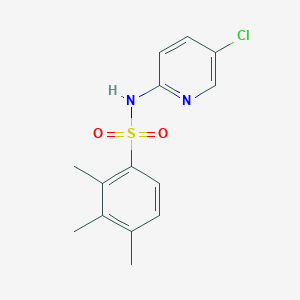
Diacetyldiphenylurea bisguanylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacetyldiphenylurea bisguanylhydrazone (DDUB) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic molecule that was first synthesized in the 1960s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Interaction with Polynucleotides
Diacetyldiphenylurea bisguanylhydrazone (DDUG) has shown significant interactions with polynucleotides. Studies demonstrate that DDUG interacts biphasically with various natural and synthetic DNAs, showing a notable shift in the spectrum towards the visible region. This interaction exhibits distinct characteristics depending on the type of polynucleotide involved, displaying varied hypochromic and hyperchromic shifts with different DNAs and RNA (Dave, Ehrke, & Mihich, 1976).
Antileukemic Activity
DDUG is recognized for its antileukemic properties. It functions as a cationic trypanocide and inhibits DNA polymerases in leukemia cells. Moreover, its antileukemic activity in vivo is influenced by biologically active polyamines, suggesting its role in interfering with polyamine function (Marcus, Nathan, Hutner, & Bacchi, 1987). DDUG has also been found effective against several animal leukemias and tumors, exhibiting strong antileukemic effects when combined with other agents, such as hydroxystilbamidine (Mihich, 1967).
Cellular Uptake and Distribution
Research into the uptake and intracellular distribution of DDUG reveals a rapid adsorption to cell exteriors, followed by cellular uptake and binding. This uptake is characterized by first-order kinetics and differs between sensitive and resistant leukemia cells. DDUG appears to be primarily taken up by passive diffusion and is bound significantly to mitochondrial and nuclear fractions (Dave & Mihich, 1972).
Mitochondrial Effects
DDUG's effects on mitochondria have been studied, showing that it interacts with mitochondrial functions in various ways. It notably inhibits state 4 respiration in isolated rat liver mitochondria more effectively than its aliphatic counterpart, MGBG. This suggests that DDUG binds to sites at the inner mitochondrial membrane, interfering with cation binding and transport, and thus affecting bioenergetic functions (Byczkowski, Salamon, Harlos, & Porter, 1981).
Antitumor Action in a Spectrum of Tumors
The antitumor action of DDUG has been studied in various mouse and rat tumors. It has shown marked inhibition of tumor growth and prolongation of host survival in cases of leukemias and lymphomas, demonstrating its potency as an antileukemic agent with inhibitory activity against certain types of tumors (Mihich & Gelzer, 1968).
Propiedades
Número CAS |
13284-07-6 |
|---|---|
Nombre del producto |
Diacetyldiphenylurea bisguanylhydrazone |
Fórmula molecular |
C19H24N10O |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea |
InChI |
InChI=1S/C19H24N10O/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30)/b26-11+,27-12+ |
Clave InChI |
HCAQGQIHBFVVIX-LYXAAFRTSA-N |
SMILES isomérico |
C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C |
SMILES |
CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C |
SMILES canónico |
CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C |
Sinónimos |
4,4'-diacetylcarbanilide 4,4'-bis(amidinohydrazone) 4,4'-diacetyldiphenylurea 4,4'-bis(guanylhydrazone) DDUG diacetyldiphenylurea bisguanylhydrazone diacetyldiphenylurea bisguanylhydrazone, dihydrochloride NSC 109555 NSC-109555 NSC109555 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)






